

4-Acetoxy cinnamic Acid: A Versatile Intermediate in Chemical Synthesis and Drug Discovery

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Compound of Interest

Compound Name: 4-Acetoxy cinnamic acid

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Abstract

4-Acetoxy cinnamic acid, the acetate ester of p-coumaric acid, serves as a crucial chemical intermediate in the synthesis of a variety of high-value compounds, including pharmaceuticals and other biologically active molecules.^{[1][2]} Its utility stems primarily from the temporary protection of the phenolic hydroxyl group, which allows for selective reactions at other sites of the molecule. This application note provides detailed protocols for the synthesis and subsequent utilization of **4-acetoxy cinnamic acid** in palladium-catalyzed cross-coupling reactions. Furthermore, it explores the role of its derivatives in modulating key signaling pathways relevant to drug development, such as the STAT3 and NF-κB pathways.

Introduction

4-Acetoxy cinnamic acid is a member of the cinnamic acid family, which are organic compounds widely distributed in the plant kingdom.^[3] The acetylation of the hydroxyl group in p-coumaric acid to form **4-acetoxy cinnamic acid** is a common strategy to prevent unwanted side reactions during further chemical modifications.^[1] This protecting group can be readily removed under mild conditions to yield the corresponding phenol. A significant application of **4-acetoxy cinnamic acid** is in the Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, which is instrumental in the synthesis of stilbenes and other complex molecules.^{[4][5]} Derivatives of cinnamic acid have shown a wide range of pharmacological

activities, including anti-inflammatory, antioxidant, and anticancer effects, making them attractive scaffolds for drug discovery.[3][6]

Chemical Properties

A summary of the key chemical properties of **4-acetoxycinnamic acid** is presented in Table 1.

| Property | Value | Reference |
|-------------------|--|-----------|
| Molecular Formula | C ₁₁ H ₁₀ O ₄ | [1] |
| Molecular Weight | 206.19 g/mol | [1] |
| IUPAC Name | (E)-3-(4-acetoxyphenyl)prop-2-enoic acid | [1] |
| CAS Number | 15486-19-8 | [1] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in DMSO, methanol, and ethyl acetate | |

Experimental Protocols

Protocol 1: Synthesis of 4-Acetoxycinnamic Acid from 4-Hydroxycinnamic Acid

This protocol describes the acetylation of 4-hydroxycinnamic acid to yield **4-acetoxycinnamic acid**.

Materials:

- 4-Hydroxycinnamic acid
- Acetic anhydride
- Pyridine
- Dichloromethane (DCM)

- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate (MgSO_4)
- Rotary evaporator
- Magnetic stirrer and stir bar
- Ice bath

Procedure:

- Dissolve 4-hydroxycinnamic acid (1 equivalent) in a mixture of dichloromethane and pyridine at 0 °C in an ice bath.
- Slowly add acetic anhydride (1.2 equivalents) to the solution with continuous stirring.
- Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding 1 M HCl.
- Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure using a rotary evaporator.
- Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure **4-acetoxycinnamic acid**.

Expected Yield and Characterization: The expected yield is typically in the range of 90-98%. The product can be characterized by ^1H NMR, ^{13}C NMR, and mass spectrometry.

| Parameter | Expected Value |
|---|--|
| Yield | 90-98% |
| Melting Point | 195-198 °C |
| ¹ H NMR (CDCl ₃ , 400 MHz) δ (ppm) | 7.95 (d, 1H), 7.65 (d, 2H), 7.15 (d, 2H), 6.40 (d, 1H), 2.30 (s, 3H) |
| ¹³ C NMR (CDCl ₃ , 100 MHz) δ (ppm) | 171.5, 169.0, 151.0, 144.0, 132.5, 129.0, 122.5, 117.0, 21.0 |

Protocol 2: Heck Cross-Coupling Reaction using 4-Acetoxycinnamic Acid

This protocol outlines a general procedure for the Mizoroki-Heck reaction to synthesize a stilbene derivative using **4-acetoxycinnamic acid** and an aryl halide.

Materials:

- **4-Acetoxycinnamic acid**
- Aryl halide (e.g., iodobenzene)
- Palladium(II) acetate (Pd(OAc)₂)
- Triphenylphosphine (PPh₃)
- Triethylamine (Et₃N)
- N,N-Dimethylformamide (DMF)
- Diatomaceous earth
- Ethyl acetate
- Rotary evaporator
- Schlenk flask and nitrogen line

Procedure:

- In a Schlenk flask under a nitrogen atmosphere, combine **4-acetoxycinnamic acid** (1 equivalent), the aryl halide (1.2 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.04 equivalents).
- Add anhydrous DMF as the solvent, followed by triethylamine (2.5 equivalents) as the base.
- Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
- Monitor the reaction by TLC.
- After completion, cool the mixture to room temperature and dilute with ethyl acetate.
- Filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst.
- Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO_4 .
- Concentrate the organic layer under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Expected Yield: The yield of the Heck coupling reaction can vary significantly depending on the specific aryl halide used, but yields in the range of 60-85% are commonly reported.

Protocol 3: Deprotection of the Acetyl Group

This protocol describes the hydrolysis of the acetate ester to regenerate the phenolic hydroxyl group.

Materials:

- Acetylated product from Protocol 2
- Potassium carbonate (K_2CO_3)
- Methanol
- Water

- 1 M Hydrochloric acid (HCl)

Procedure:

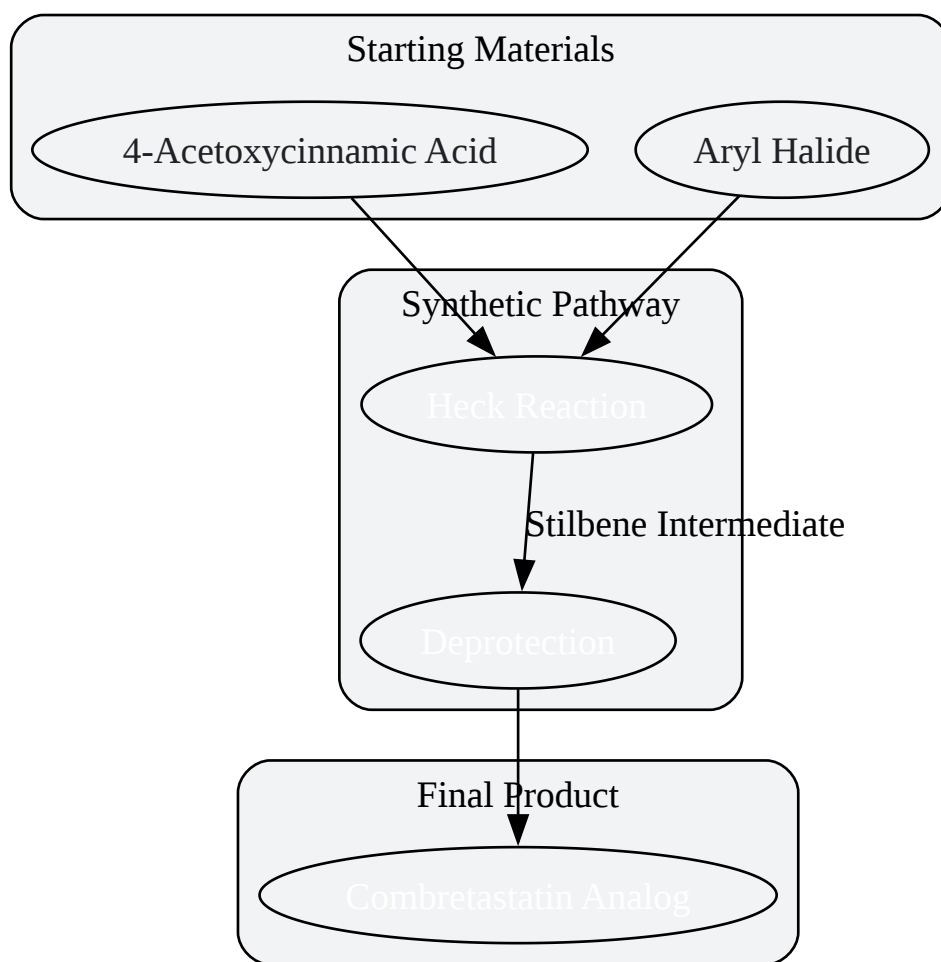
- Dissolve the acetylated compound in a mixture of methanol and water.
- Add potassium carbonate (2-3 equivalents) to the solution.
- Stir the mixture at room temperature for 2-4 hours.
- Monitor the reaction by TLC.
- Once the reaction is complete, neutralize the mixture with 1 M HCl.
- Extract the product with ethyl acetate.
- Wash the organic layer with water and brine, dry over anhydrous MgSO_4 , and concentrate under reduced pressure.
- Purify the product as needed.

Applications in Drug Development

4-Acetoxy**cinnamic acid** serves as a key building block in the synthesis of various biologically active molecules.

Synthesis of Combretastatin Analogs

Combretastatins are a class of potent anti-cancer agents that inhibit tubulin polymerization.[7]
[8] The synthesis of combretastatin A-4 analogs can be achieved through a Perkin condensation followed by decarboxylation, where a cinnamic acid intermediate is formed.[9]
The use of protected hydroxycinnamic acid derivatives, such as **4-acetoxy****cinnamic acid**, is crucial in multi-step syntheses to ensure the selective formation of the desired products.[10]



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Synthesis of Caffeic Acid Derivatives

Caffeic acid and its derivatives are known for their antioxidant and anti-inflammatory properties.

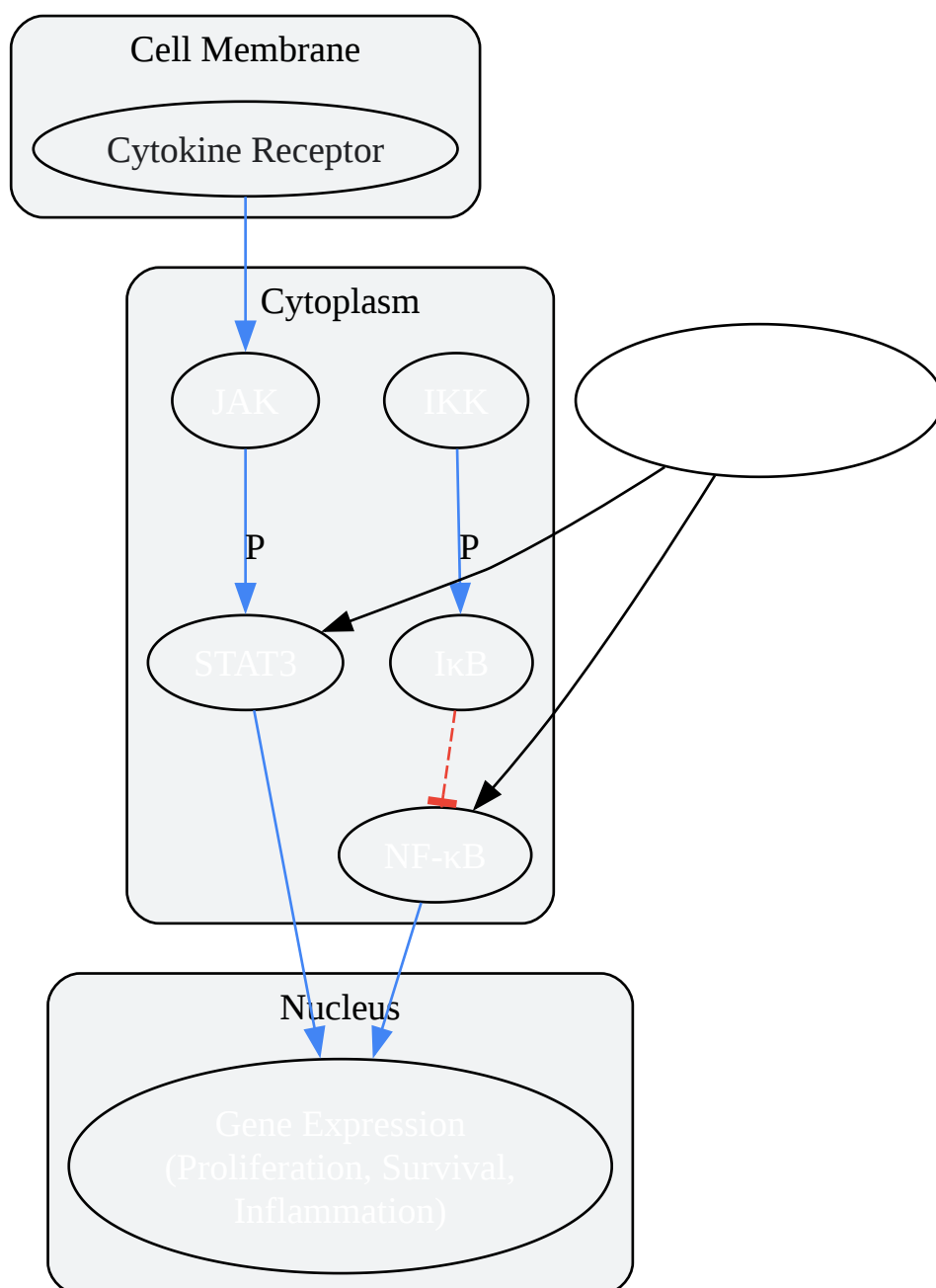
[2] **4-Acetoxy-cinnamic acid** can be used as a starting material for the synthesis of more complex caffeic acid derivatives, where the acetyl group protects the para-hydroxyl group while other functionalities are introduced to the molecule.

Modulation of Signaling Pathways

Derivatives of cinnamic acid have been shown to interact with and modulate various intracellular signaling pathways implicated in diseases such as cancer and inflammation.

Inhibition of STAT3 and NF-κB Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF- κ B) are transcription factors that play critical roles in cell proliferation, survival, and inflammation.[11][12] Constitutive activation of these pathways is a hallmark of many cancers. [11] Studies have shown that certain sulfurated derivatives of caffeic and ferulic acids, which can be synthesized from precursors like **4-acetoxycinnamic acid**, are potent inhibitors of both STAT3 and NF- κ B.[13][14] This dual inhibitory activity makes them promising candidates for the development of multi-targeted anticancer agents.



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Conclusion

4-Acetoxy-cinnamic acid is a valuable and versatile chemical intermediate with significant applications in the synthesis of complex organic molecules and in the field of drug discovery. Its role as a protected form of p-coumaric acid allows for precise chemical manipulations, particularly in palladium-catalyzed cross-coupling reactions. The derivatives synthesized from this intermediate have demonstrated promising biological activities, including the modulation of critical signaling pathways involved in cancer and inflammation. The protocols and information provided herein offer a comprehensive resource for researchers and scientists working in synthetic chemistry and drug development.

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